molecular formula C8H9ClN2O2 B122706 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine CAS No. 153476-68-7

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine

Cat. No.: B122706
CAS No.: 153476-68-7
M. Wt: 200.62 g/mol
InChI Key: TZDCRETVAXMALU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a chloromethyl group at the 2-position, two methyl groups at the 3 and 5 positions, and a nitro group at the 4-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine typically involves the chloromethylation of 3,5-dimethyl-4-nitropyridine. One common method is the reaction of 3,5-dimethyl-4-nitropyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine is unique due to the presence of both a chloromethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and allows for a wide range of chemical transformations. The nitro group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles, while the chloromethyl group provides a site for substitution reactions .

Properties

IUPAC Name

2-(chloromethyl)-3,5-dimethyl-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-5-4-10-7(3-9)6(2)8(5)11(12)13/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDCRETVAXMALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1[N+](=O)[O-])C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459057
Record name 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153476-68-7
Record name 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

8.0 ml (0.11 mole) of thionyl chloride in 20.0 ml of methylenechloride was added to a solution of 20.0 gms 2-hydroxymethyl-3,5dimethyl-4-nitropyridine, of formula-II obtained in step-(a), at temperature of 10-15° C. over a period of 1 hr. The reaction is maintained at 10-15° C. for further 30 min. Aqueous 10% solution of sodium carbonate was slowly added to the reaction mixture at 10-15° C. and pH adjusted to 8.0 to 8.5. The organic base (compound) is over anhydrous sodium sulfate and solvent was removed under vacuum to obtain crude product. (purity 85%) Pure compound is isolated by re-crystallization from acetonitrile.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(Chloromethyl)-3,5-dimethyl-4-nitropyridine in pharmaceutical synthesis?

A: This compound serves as a key intermediate in synthesizing omeprazole [, ]. Its structure, featuring a reactive chloromethyl group, facilitates crucial reactions with other molecules, like 2-mercapto-5-methoxybenzimidazole, ultimately leading to the formation of omeprazole [].

Q2: Are there alternative synthetic routes for this compound, and how do they compare in terms of efficiency?

A: Yes, various methods exist for synthesizing this compound. One approach involves a multi-step process utilizing 2,3,5-trimethylpyridine as the starting material []. This method includes oxidation, nitration, rearrangement, hydrolysis, and chlorination steps, achieving an overall yield exceeding 70% []. Another approach employs trichloroisocyanuric acid for the direct chlorination of 2,3,5-dimethyl-4-nitropyridine-N-oxide []. This alternative route offers a potentially more efficient synthesis, contributing to an overall omeprazole yield of 48.7% [].

Q3: How is the structure of this compound confirmed?

A: The molecular structure of this compound has been validated through ¹H NMR spectroscopy []. This technique provides detailed information about the hydrogen atoms within the molecule, confirming its structural identity.

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